2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a methyl group at the 6-position and an acetamide group linked to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through an intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the benzofuran derivative reacts with acetic anhydride or acetyl chloride in the presence of a base.
Substitution with Trifluoromethylphenyl Group: The final step involves the substitution of the acetamide group with a trifluoromethyl-substituted phenyl ring, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or phenyl derivatives.
Scientific Research Applications
2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Methyl 3-(trifluoromethyl)phenylacetate
- Benzofuran-3-ethanol
Uniqueness
2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a benzofuran ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14F3NO2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3NO2/c1-11-5-6-15-12(10-24-16(15)7-11)8-17(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-7,9-10H,8H2,1H3,(H,22,23) |
InChI Key |
YHJCUXRLDRZCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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